molecular formula C7H5BrO2 B077567 2-Bromo-5-methyl-1,4-benzoquinone CAS No. 13070-25-2

2-Bromo-5-methyl-1,4-benzoquinone

Cat. No.: B077567
CAS No.: 13070-25-2
M. Wt: 201.02 g/mol
InChI Key: GELQQGMYSDRBHC-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula C7H5BrO2 It is a derivative of benzoquinone, where a bromine atom and a methyl group are substituted at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methyl-1,4-benzoquinone typically involves the bromination of 5-methyl-1,4-benzoquinone. One efficient method includes the use of sodium bromide and hydrogen peroxide in acetic acid at room temperature . The reaction proceeds with high yield and is environmentally friendly.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the laboratory synthesis method using sodium bromide and hydrogen peroxide suggests it could be adapted for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and cerium ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of higher oxidation state quinones.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted benzoquinone derivatives.

Scientific Research Applications

2-Bromo-5-methyl-1,4-benzoquinone has several applications in scientific research:

Comparison with Similar Compounds

  • 2,5-Dibromo-1,4-benzoquinone
  • 2-Methyl-1,4-benzoquinone
  • 5-Bromo-1,4-benzoquinone

Comparison: 2-Bromo-5-methyl-1,4-benzoquinone is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and redox properties. Compared to 2,5-dibromo-1,4-benzoquinone, it has a lower degree of halogenation, making it less reactive in certain substitution reactions. Compared to 2-methyl-1,4-benzoquinone, the presence of the bromine atom enhances its electron-withdrawing effects, making it more suitable for specific redox reactions .

Properties

IUPAC Name

2-bromo-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQQGMYSDRBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369604
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13070-25-2
Record name 2-Bromo-5-methyl-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methyl-1,4-benzoquinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Bromo-5-methyl-1,4-benzoquinone in the synthesis of natural quinone analogs?

A1: this compound serves as a dienophile in Diels-Alder reactions with 1-aryl-2-R-3-trimethylsiloxy-1,3-butadienes. This reaction leads to the formation of Hydroxy-5-(2-methoxyphenyl)-2-methyl-6-R-1,4-naphthoquinones, which are analogs of natural quinones [].

Q2: Can you provide an example of a specific reaction using this compound to synthesize a natural quinone analog?

A2: The reaction of this compound with 1-(2-methoxyphenyl)-2-R-3-trimethylsiloxy-1,3-butadienes produces Hydroxy-5-(2-methoxyphenyl)-2-methyl-6-R-1,4-naphthoquinones. This reaction pathway highlights the utility of this compound as a building block in organic synthesis for creating structurally diverse quinone analogs [].

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